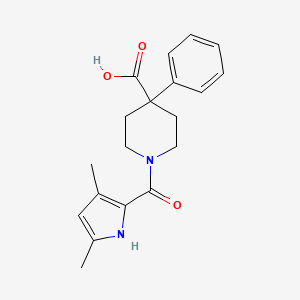![molecular formula C12H12ClN5O2S B7682440 2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCT137690 and has been found to exhibit potent inhibitory activity against various kinases, making it a valuable tool for exploring the mechanisms of cellular signaling pathways.
Mécanisme D'action
CCT137690 acts as an ATP-competitive inhibitor of kinases, binding to the ATP-binding site and preventing the transfer of phosphate groups from ATP to downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. Additionally, it has been shown to exhibit anti-tumor activity in a number of preclinical models, including breast cancer, lung cancer, and leukemia. However, it is important to note that CCT137690 may also have off-target effects on other kinases, which could potentially limit its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCT137690 in lab experiments is its potent inhibitory activity against a number of kinases, which allows for the exploration of various signaling pathways. Additionally, its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cancer development and potential therapeutic interventions. However, one limitation of using CCT137690 is its potential off-target effects on other kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving CCT137690. One area of interest is the development of more selective inhibitors that target specific kinases, which could potentially increase the therapeutic efficacy of these compounds. Additionally, the combination of CCT137690 with other chemotherapeutic agents may have synergistic effects and could be explored as a potential treatment strategy. Finally, the use of CCT137690 as a tool for studying the mechanisms of cellular signaling pathways and the role of kinases in disease development is an area of ongoing research.
Méthodes De Synthèse
The synthesis of CCT137690 involves several steps, including the reaction of 4-chloro-2-nitroaniline with 2-cyanopropane-1,3-diol to form 2-chloro-4-cyano-N-(2-hydroxypropyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form 2-chloro-4-cyano-N-[1-(benzenesulfonyloxy)propan-2-yl]aniline. Finally, the triazole moiety is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction with propargyl alcohol to yield CCT137690.
Applications De Recherche Scientifique
CCT137690 has been shown to exhibit potent inhibitory activity against a number of kinases, including CHK1, CDK1, CDK2, and CDK9. This makes it a valuable tool for exploring the mechanisms of cellular signaling pathways and the role of these kinases in various diseases, such as cancer. Additionally, CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c1-9(6-18-8-15-7-16-18)17-21(19,20)12-3-2-10(5-14)4-11(12)13/h2-4,7-9,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOAIMVTIKFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)

![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)
![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)